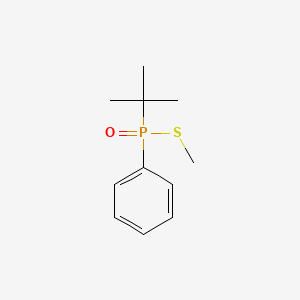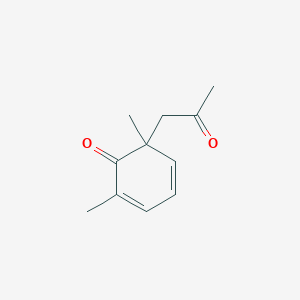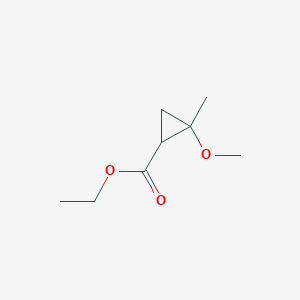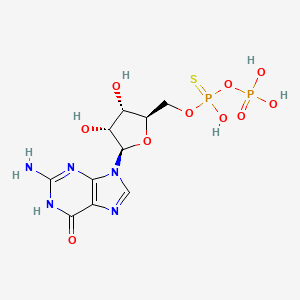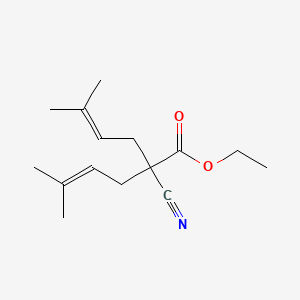
Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate is an organic compound with a complex structure that includes cyano, ester, and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate typically involves multi-step organic reactions. One common method involves the alkylation of a cyanoester with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-methyl-2-butenoate: Similar structure but lacks the additional alkyl group.
Methyl 3-methyl-2-butenoate: Similar ester functionality but different alkyl groups.
Ethyl 2-cyano-3-methylbutanoate: Similar cyano and ester groups but different overall structure.
Uniqueness
This detailed article provides a comprehensive overview of Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 74016-18-5 | |
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
ethyl 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoate |
InChI |
InChI=1S/C15H23NO2/c1-6-18-14(17)15(11-16,9-7-12(2)3)10-8-13(4)5/h7-8H,6,9-10H2,1-5H3 |
Clé InChI |
VNPQTXIJKBWMJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C(C)C)(CC=C(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)
